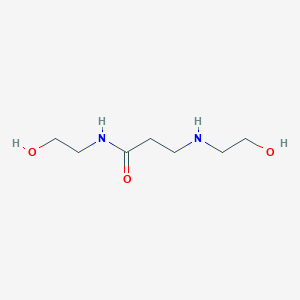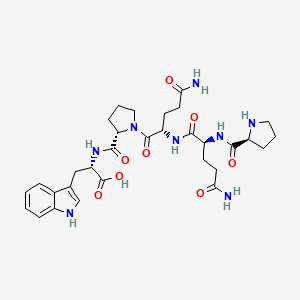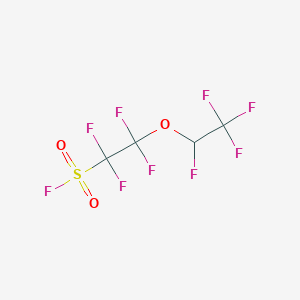![molecular formula C10H12BrN3O B12567447 4-[(E)-(4-bromophenyl)diazenyl]morpholine CAS No. 188289-57-8](/img/structure/B12567447.png)
4-[(E)-(4-bromophenyl)diazenyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(E)-(4-bromophenyl)diazenyl]morpholine is an organic compound that belongs to the class of azo compounds These compounds are characterized by the presence of a diazenyl group (-N=N-) attached to an aromatic ring The compound is known for its vibrant color and is often used in dyeing processes
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(4-bromophenyl)diazenyl]morpholine typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-bromoaniline using sodium nitrite and hydrochloric acid to form the diazonium salt. This intermediate is then coupled with morpholine under basic conditions to yield the desired azo compound .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. Continuous flow reactors and automated systems can be employed to ensure consistent quality and yield. The use of high-purity reagents and controlled reaction environments further enhances the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-[(E)-(4-bromophenyl)diazenyl]morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can break the azo bond, leading to the formation of aniline derivatives.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc in acetic acid are often used.
Substitution: Nucleophiles like sodium methoxide or potassium thiocyanate can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of aniline derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-[(E)-(4-bromophenyl)diazenyl]morpholine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-[(E)-(4-bromophenyl)diazenyl]morpholine involves its interaction with molecular targets through the diazenyl group. The compound can undergo photoisomerization, where exposure to light causes a change in its configuration from trans to cis. This property is exploited in various applications, including molecular switches and sensors. The bromine atom also plays a role in enhancing the reactivity and binding affinity of the compound .
Comparación Con Compuestos Similares
Similar Compounds
- 4-[(E)-(4-chlorophenyl)diazenyl]morpholine
- 4-[(E)-(4-methylphenyl)diazenyl]morpholine
- 4-[(E)-(4-nitrophenyl)diazenyl]morpholine
Uniqueness
4-[(E)-(4-bromophenyl)diazenyl]morpholine stands out due to the presence of the bromine atom, which imparts unique reactivity and potential for further functionalization. The compound’s ability to undergo photoisomerization and its applications in various fields make it a valuable molecule for scientific research and industrial applications .
Propiedades
Número CAS |
188289-57-8 |
|---|---|
Fórmula molecular |
C10H12BrN3O |
Peso molecular |
270.13 g/mol |
Nombre IUPAC |
(4-bromophenyl)-morpholin-4-yldiazene |
InChI |
InChI=1S/C10H12BrN3O/c11-9-1-3-10(4-2-9)12-13-14-5-7-15-8-6-14/h1-4H,5-8H2 |
Clave InChI |
OBFKJDUASYMKGA-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1N=NC2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


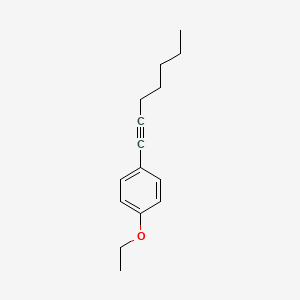
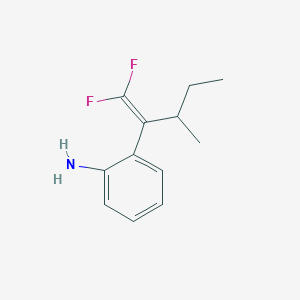
![N-cyclohexylcyclohexanamine; 2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenyl-pent-4-enoic acid](/img/structure/B12567376.png)
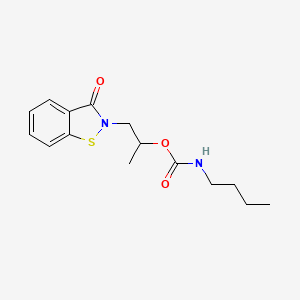
![3-[(3-Boronophenyl)carbamoyl]-1-methylpyridin-1-ium](/img/structure/B12567382.png)
![N,N-Bis[(trimethylsilyl)oxy]prop-1-en-1-amine](/img/structure/B12567401.png)

![2,5-Bis[(3,5-diethyl-4-hydroxyphenyl)methylidene]cyclopentan-1-one](/img/structure/B12567409.png)
